

Application of BMS-986189 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986189

Cat. No.: B12365895

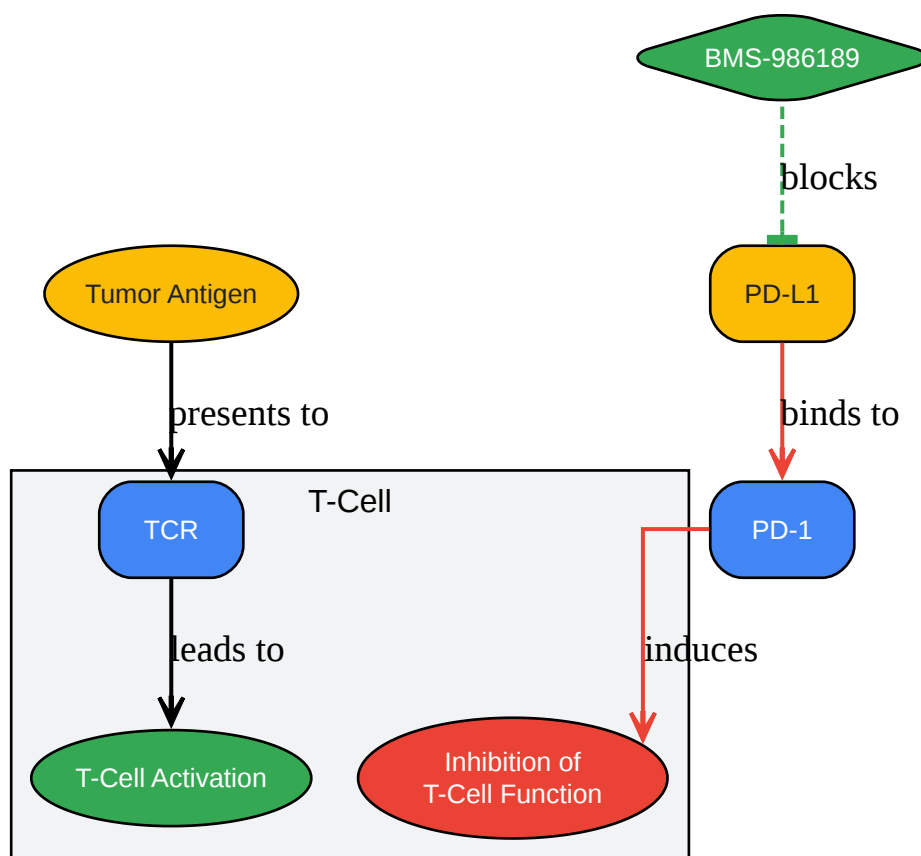
[Get Quote](#)

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures. They better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for evaluating the efficacy of novel cancer therapeutics.[1][2][3][4][5][6] **BMS-986189** is a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[7][8] PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on T-cells, leading to immune suppression.[7][9][10] By blocking this interaction, **BMS-986189** aims to restore the anti-tumor activity of the immune system.[8][11] This application note provides a detailed protocol for evaluating the efficacy of **BMS-986189** in 3D tumor spheroid models, which can be co-cultured with immune cells to simulate the tumor-immune microenvironment.

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

The programmed cell death protein 1 (PD-1) is a receptor expressed on the surface of activated T-cells.[7] Its ligand, PD-L1, is expressed on various cells, including tumor cells.[7] The binding of PD-L1 to PD-1 initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxicity, thereby allowing tumor cells to evade immune surveillance.[9][10] **BMS-986189**, a macrocyclic peptide, directly binds to PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.[8][11]



[Click to download full resolution via product page](#)

PD-1/PD-L1 Signaling and BMS-986189 Inhibition.

Experimental Protocols

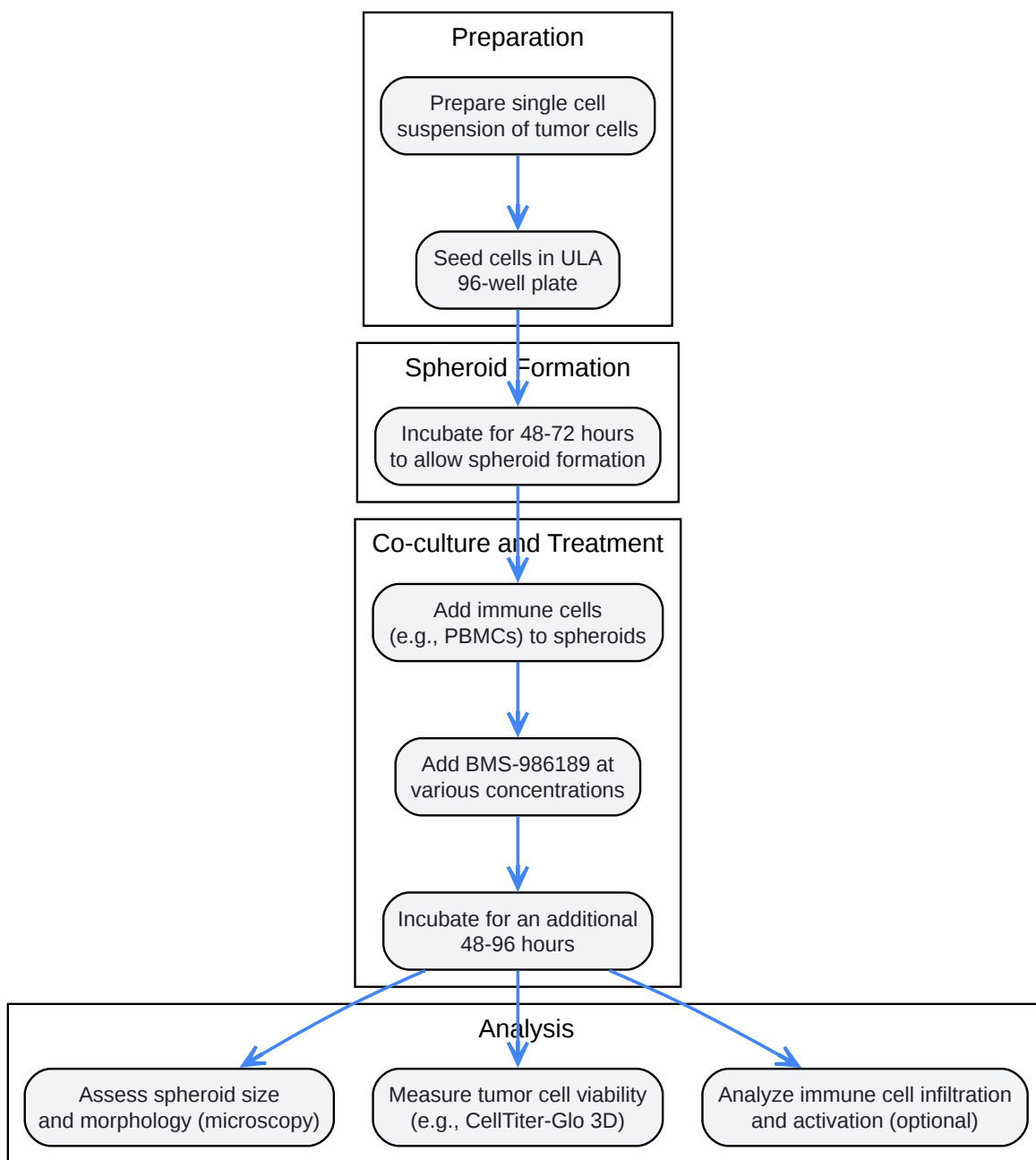
This section outlines a detailed protocol for the formation of 3D tumor spheroids, co-culture with immune cells, treatment with **BMS-986189**, and subsequent analysis of cell viability and immune cell infiltration.

Materials and Reagents:

- Cancer cell line of interest (e.g., MC38, A549, HT-29)[12][13]
- Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell populations
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

- Ultra-low attachment (ULA) round-bottom 96-well plates
- **BMS-986189** (stock solution prepared in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Phosphate Buffered Saline (PBS)
- Trypan Blue solution
- Optional: Matrigel or Collagen I for embedded culture models[12]
- Optional: Antibodies for flow cytometry or immunofluorescence staining (e.g., anti-CD3, anti-CD8, anti-Granzyme B)

Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for assessing BMS-986189 in 3D spheroids.

Step-by-Step Protocol:

- Tumor Spheroid Formation:
 - Harvest cancer cells from a sub-confluent culture flask using standard cell detachment methods.
 - Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Ensure a single-cell suspension.
 - Resuspend the cells in complete culture medium to a final concentration that will result in the desired spheroid size (e.g., 2,000-5,000 cells/well).[\[13\]](#)
 - Carefully dispense 100 μ L of the cell suspension into each well of a ULA 96-well round-bottom plate.[\[13\]](#)
 - Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours. Spheroid formation can be monitored daily using an inverted microscope.[\[13\]](#)
- Co-culture with Immune Cells and **BMS-986189** Treatment:
 - After spheroid formation, prepare a suspension of immune cells (e.g., PBMCs) in complete culture medium.
 - Carefully remove 50 μ L of medium from each well of the spheroid plate and add 50 μ L of the immune cell suspension at a desired effector-to-target (E:T) ratio (e.g., 10:1).
 - Prepare serial dilutions of **BMS-986189** in complete culture medium. It is important to include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
 - Add 100 μ L of the **BMS-986189** dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 μ L.
 - Incubate the co-culture plates for an additional 48-96 hours.
- Assessment of Spheroid Viability and Morphology:

- At the end of the incubation period, capture brightfield images of the spheroids in each well using an inverted microscope. Spheroid diameter and integrity can be measured using image analysis software.
- To assess tumor cell viability, allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100 μ L of a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
- Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
- Optional: Analysis of Immune Cell Infiltration and Activation:
 - Spheroids can be individually collected, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for analysis by flow cytometry. This can provide information on the infiltration of different immune cell subsets (e.g., CD8+ T-cells) and their activation status (e.g., expression of Granzyme B or IFN- γ).

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the described experiments. The values presented are for illustrative purposes only.

Table 1: Effect of **BMS-986189** on Tumor Spheroid Viability (Illustrative Data)

Concentration of BMS-986189 (nM)	Mean Spheroid Diameter (µm)	% Viability (Normalized to Vehicle)
Vehicle (DMSO)	550 ± 25	100%
1	530 ± 30	95%
10	480 ± 20	80%
100	350 ± 15	50%
1000	200 ± 10	20%
IC50 (nM)	-	~100

Table 2: Immune Cell-Mediated Cytotoxicity in Co-culture Model (Illustrative Data)

Treatment Group	% CD8+ T-Cell Infiltration	% Granzyme B+ in CD8+ T-Cells	Tumor Spheroid Viability (%)
Spheroids Only	0%	N/A	100%
Spheroids + PBMCs (Vehicle)	15%	25%	85%
Spheroids + PBMCs + 100 nM BMS-986189	35%	60%	40%

Conclusion

The use of 3D tumor spheroid models provides a powerful platform for the preclinical evaluation of immunomodulatory agents like **BMS-986189**. The protocols outlined in this application note offer a robust framework for assessing the direct and immune-mediated anti-tumor effects of this PD-L1 inhibitor in a more physiologically relevant context. The ability to co-culture tumor spheroids with immune cells is particularly valuable for understanding the complex interplay between the tumor and the immune system, and for predicting the clinical efficacy of immune checkpoint inhibitors. Further characterization, such as the analysis of cytokine profiles and detailed imaging of immune cell infiltration, can provide deeper insights into the mechanism of action of **BMS-986189**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging tumor spheroids technologies for 3D in vitro cancer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 3-Dimensional mesothelioma spheroids provide closer to natural pathophysiological tumor microenvironment for drug response studies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embedded Spheroids as Models of the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Tumor Microenvironment Complexity In Vitro: Spheroids as Physiologically Relevant Tumor Models and Strategies for Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BMS-986189 as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Image-based 3D cell culture cytotoxicity assay [protocols.io]
- 13. corning.com [corning.com]
- To cite this document: BenchChem. [Application of BMS-986189 in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365895#application-of-bms-986189-in-3d-tumor-spheroid-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com